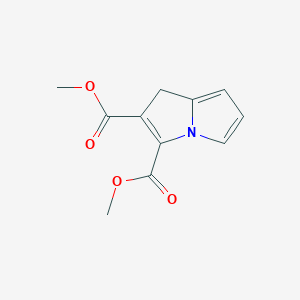

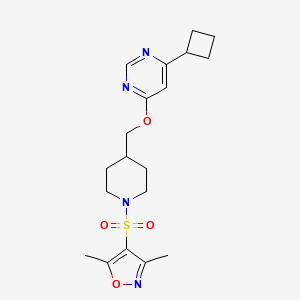

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the 3D structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine and imidazole rings might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Antibacterial and Antioxidant Properties

Compounds derived from chromen-4-one, similar in structure to the one , have been synthesized and evaluated for their antibacterial and antioxidant activities. For instance, derivatives of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one have shown significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, along with notable antioxidant activities. These findings suggest that similar compounds, including those with imidazole and piperazine structures, could serve as a new class of antibacterial compounds with antioxidant properties (Al-ayed, 2011).

Anticancer Applications

Novel piperazinone derivatives, designed through bioisosteric substitution and structural rearrangement, have been evaluated for their cytotoxic activities against cancer cell lines. Such studies indicate that replacing the imidazole moiety and modifying substituent groups can significantly enhance cytotoxic activity, hinting at the potential for structurally similar compounds to serve as leads in anticancer drug development (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Antifungal and Antimycotic Activities

Imidazole derivatives, including ketoconazole, have been synthesized and shown potent antifungal and antimycotic activities. These compounds operate effectively against various fungal species, demonstrating the therapeutic potential of imidazole-containing compounds in treating fungal infections. The effectiveness of such compounds suggests that the chemical , with its imidazole component, may also possess antifungal properties, warranting further investigation (Heeres, Backx, Mostmans, & Van Cutsem, 1979).

Antimicrobial Agents

The synthesis of novel compounds featuring chromene-2-one and piperazine structures, aimed at developing antimicrobial agents, has been reported. These compounds have shown promise against a range of bacterial and fungal strains, underscoring the potential of similar compounds for antimicrobial applications. This research suggests that compounds with chromene, piperazine, and imidazole rings could be explored for their antimicrobial efficacy (Patel, Patel, Kumari, & Chikhalia, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3.ClH/c24-16-4-3-5-17(14-16)28-9-8-25-23(28)27-12-10-26(11-13-27)22(30)21-15-19(29)18-6-1-2-7-20(18)31-21;/h1-9,14-15H,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCQOUUFNDICJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2728744.png)

![9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728745.png)

![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)

![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)

![2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline](/img/structure/B2728756.png)

![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)